bis(4-{(E)-[(2-methylphenyl)imino]methyl}phenyl) benzene-1,4-dicarboxylate
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Overview
Description
1,4-BIS({4-[(E)-[(2-METHYLPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,4-DICARBOXYLATE is an organic compound with a complex structure that includes multiple aromatic rings and imine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-BIS({4-[(E)-[(2-METHYLPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,4-DICARBOXYLATE typically involves a series of nucleophilic aromatic substitution reactions. One common method includes the reaction of benzene derivatives with brominated compounds, followed by further reactions with imine-forming reagents . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
1,4-BIS({4-[(E)-[(2-METHYLPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the imine groups to amines, altering the compound’s properties.
Substitution: Aromatic substitution reactions can introduce different functional groups into the benzene rings, modifying the compound’s reactivity and applications[][6].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions . Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-containing compounds .
Scientific Research Applications
1,4-BIS({4-[(E)-[(2-METHYLPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,4-DICARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,4-BIS({4-[(E)-[(2-METHYLPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The imine groups can form reversible covalent bonds with nucleophilic sites in biological molecules, affecting their function. Additionally, the aromatic rings can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2-methylstyryl)benzene: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Benzene, 2-methyl-1,4-bis(1-methylethyl): Another related compound with distinct chemical properties and uses.
Properties
Molecular Formula |
C36H28N2O4 |
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Molecular Weight |
552.6 g/mol |
IUPAC Name |
bis[4-[(2-methylphenyl)iminomethyl]phenyl] benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C36H28N2O4/c1-25-7-3-5-9-33(25)37-23-27-11-19-31(20-12-27)41-35(39)29-15-17-30(18-16-29)36(40)42-32-21-13-28(14-22-32)24-38-34-10-6-4-8-26(34)2/h3-24H,1-2H3 |
InChI Key |
NEGABCWZLOZTEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C(=O)OC4=CC=C(C=C4)C=NC5=CC=CC=C5C |
Origin of Product |
United States |
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